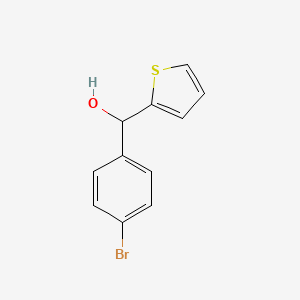

(4-Bromophenyl)(thiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRLLNUJMHVVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of (4-Bromophenyl)(thiophen-2-yl)methanol, a compound of interest in medicinal chemistry and materials science. While a specific CAS number for this molecule is not readily found in major chemical databases, this guide will focus on its probable synthesis, predicted properties, and potential applications based on the well-documented chemistry of its constituent moieties. We will delve into the synthetic pathways, including the Grignard reaction, and discuss the instrumental analysis techniques crucial for its characterization. Furthermore, this document will explore the significance of the thiophene and bromophenyl groups, which are prevalent in numerous FDA-approved drugs and advanced materials.

Introduction and CAS Number Analysis

This compound is a secondary alcohol containing a thiophene ring and a 4-bromophenyl group. An extensive search for a specific CAS Registry Number for this compound did not yield a direct match, suggesting it may be a novel or less-common research chemical. However, several closely related compounds with assigned CAS numbers provide a strong foundation for understanding its chemistry:

-

(4-(4-Bromophenyl)thiophen-2-yl)methanol: CAS Number 1159980-51-4[1]

-

(4-Bromo-2-thienyl)methanol: CAS Number 79757-77-0[2][3][4][5]

-

(4-Bromophenyl)methanol: CAS Number 873-75-6[6]

-

(4-Bromophenyl)(phenyl)methanol: CAS Number 29334-16-5[7]

-

bis(4-bromophenyl)methanol: CAS Number 29334-18-7[8]

The absence of a dedicated CAS number for the title compound underscores the opportunity for novel research and the importance of robust synthetic and analytical methodologies, which this guide aims to provide.

Physicochemical Properties (Predicted)

Based on its structure, the following properties for this compound can be predicted. These are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₉BrOS |

| Molecular Weight | 269.16 g/mol |

| Appearance | Likely a white to off-white solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. |

| Polarity | Moderately polar due to the hydroxyl group. |

| Reactivity | The hydroxyl group can undergo esterification, etherification, and oxidation. The bromine atom allows for cross-coupling reactions. |

Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing this compound is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.

Proposed Synthetic Workflow: Grignard Reaction

The synthesis involves the reaction of a Grignard reagent prepared from 2-bromothiophene with 4-bromobenzaldehyde.

Caption: Proposed Grignard reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

4-Bromobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of 2-bromothiophene in anhydrous THF dropwise to the magnesium turnings with gentle stirring.

-

The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required. Maintain a gentle reflux until the magnesium is consumed. The solution will turn cloudy and greyish, indicating the formation of thiophen-2-ylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 4-bromobenzaldehyde in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from both the thiophene and bromophenyl rings (chemical shifts typically between 7.0-7.6 ppm). A singlet or doublet for the benzylic proton (around 5.8 ppm). A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the carbon atoms of the thiophene and bromophenyl rings. A signal for the benzylic carbon (around 70 ppm). |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H and C=C stretching frequencies for the aromatic rings. A strong C-Br stretching band. |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio). |

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are of significant interest to researchers.

Medicinal Chemistry Relevance

The thiophene ring is a "privileged pharmacophore" and a key component in numerous FDA-approved drugs.[9][10] Its presence can enhance the therapeutic properties of a molecule. The bromophenyl group provides a site for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14] This allows for the synthesis of a diverse library of compounds for screening against various biological targets. Thiophene-based compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][12]

Caption: Drug discovery workflow utilizing this compound as a versatile scaffold.

Materials Science Applications

Thiophene-based molecules are fundamental building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the bromophenyl group allows for the tuning of the electronic and photophysical properties of the resulting materials.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Assume it is harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. This guide provides a comprehensive overview of its likely synthesis, characterization, and applications, empowering researchers to explore its utility in their respective fields. The synthetic and analytical protocols detailed herein offer a robust starting point for the preparation and validation of this and related novel compounds.

References

-

(4-Bromo-2-thienyl)methanol | C5H5BrOS | CID 2795484 - PubChem. [Link]

-

Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC. [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. [Link]

-

(PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - ResearchGate. [Link]

-

1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity - SciELO México. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. [Link]

-

Methanol, bis(4-bromophenyl)- - the NIST WebBook. [Link]

-

(4-bromo-2-thienyl)methanol (C5H5BrOS) - PubChemLite. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. [Link]

Sources

- 1. (4-(4-Bromophenyl)thiophen-2-yl)methanol, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]

- 2. (4-Bromo-2-thienyl)methanol | C5H5BrOS | CID 2795484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - (4-bromo-2-thienyl)methanol (C5H5BrOS) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. 29334-16-5|(4-Bromophenyl)(phenyl)methanol|BLD Pharm [bldpharm.com]

- 8. Methanol, bis(4-bromophenyl)- [webbook.nist.gov]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]

- 14. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

(4-Bromophenyl)(thiophen-2-yl)methanol molecular weight and formula

Part 1: Executive Summary & Molecular Identity

(4-Bromophenyl)(thiophen-2-yl)methanol is a critical chiral diarylcarbinol intermediate used primarily in the synthesis of pharmacologically active heterocycles. Its structural motif—bridging an electron-rich thiophene ring and an electron-deficient bromophenyl group via a hydroxylated carbon—serves as a versatile scaffold for Suzuki-Miyaura cross-coupling (via the aryl bromide) and redox manipulations (via the secondary alcohol).

This guide details the physicochemical profile, validated synthetic protocols, and application pathways for this molecule, designed to support high-purity synthesis in drug discovery workflows.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₉BrOS | |

| Molecular Weight | 269.16 g/mol | Calculated (Br isotope avg) |

| Exact Mass | 267.9557 | Monoisotopic ( |

| CAS Number | Not widely listed | Often synthesized in situ or custom ordered. |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DCM, THF, Ethyl Acetate, Methanol | Insoluble in water |

| SMILES | OC(C1=CC=C(Br)C=C1)C2=CC=CS2 |

Part 2: Synthetic Methodology

The synthesis of this compound is most reliably achieved via a Grignard nucleophilic addition . Two retrosynthetic disconnections are possible; however, Route A is operationally superior due to the stability and commercial availability of the aldehyde precursor.

Reaction Pathway Analysis

Figure 1: Mechanistic pathway for the Grignard synthesis of the target alcohol.

Validated Protocol (Route A)

Objective: Synthesis of 10.0 g of this compound.

Reagents:

-

4-Bromobenzaldehyde: 6.85 g (37.0 mmol)

-

2-Thienylmagnesium bromide (1.0 M in THF): 40.7 mL (40.7 mmol, 1.1 eq)

-

Anhydrous THF: 50 mL

-

Saturated NH₄Cl: 50 mL

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

-

Substrate Solubilization: Charge the flask with 4-Bromobenzaldehyde (6.85 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.

-

Nucleophilic Addition: Transfer the 2-Thienylmagnesium bromide solution to the addition funnel via cannula. Add dropwise to the aldehyde solution over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C to prevent byproduct formation.

-

Reaction Maintenance: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–3 hours.

-

Validation: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot (

-

-

Quench & Workup: Cool the mixture back to 0°C. Carefully quench with saturated aqueous NH₄Cl (50 mL).

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with brine (50 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0%

20% EtOAc in Hexanes) to yield the pure alcohol.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

| Technique | Expected Signature | Structural Assignment |

| ¹H NMR | CH -OH (Benzylic methine) | |

| (400 MHz, CDCl₃) | Thiophene C4-H | |

| Thiophene C3-H, C5-H | ||

| Phenyl C2-H, C6-H (Ortho to CH-OH) | ||

| Phenyl C3-H, C5-H (Ortho to Br) | ||

| ¹³C NMR | C -OH | |

| C -Br | ||

| Mass Spec | m/z 251/253 [M-OH]⁺ | Characteristic loss of hydroxyl group (Tropylium-like cation formation) |

Part 4: Applications in Drug Discovery

This molecule is a "linchpin" intermediate. Its dual functionality allows it to serve as a divergence point in medicinal chemistry campaigns.

Precursor to Bioactive Ketones

Oxidation of the alcohol (e.g., via Dess-Martin Periodinane or MnO₂) yields (4-bromophenyl)(thiophen-2-yl)methanone . This ketone is a known precursor for fusing imidazo[1,2-b][1,2,4]triazole rings, a scaffold found in novel epigenetic modulators and anti-inflammatory agents [1].

SGLT2 Inhibitor Pharmacophores

The diarylmethane scaffold (Ar-CH₂-Ar') is central to SGLT2 inhibitors (e.g., Canagliflozin). This alcohol can be reduced (using Et₃SiH/TFA) to the methylene linkage, providing a 4-bromo-phenyl-thiophene core. The bromine handle is then available for lithiation and coupling to a glucoside moiety.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety remains intact during the Grignard formation of the alcohol. This allows for subsequent Pd-catalyzed coupling with aryl boronic acids to generate tri-aryl methane derivatives, which are privileged structures in anti-cancer research (specifically tubulin polymerization inhibitors) [2].

Figure 2: Divergent synthetic utility of the target alcohol.

References

-

Frontiers in Chemistry. (2018). Synthesis and Evaluation of a New Type of Small Molecule Epigenetic Modulator Containing Imidazo[1,2-b][1,2,4]triazole Motif. Retrieved from [Link]

-

Chemistry Central Journal. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Grignard Reactions. Retrieved from [Link]

(4-Bromophenyl)(thiophen-2-yl)methanol synthesis from 4-bromobenzaldehyde

Technical Synthesis Guide: (4-Bromophenyl)(thiophen-2-yl)methanol

Part 1: Executive Summary & Retrosynthetic Analysis

The Challenge: The synthesis of this compound requires the chemoselective formation of a C-C bond between a thiophene ring and a benzene ring bearing a bromine substituent.[1] The critical technical hurdle is preserving the aryl bromide moiety (Ar-Br) on the benzaldehyde starting material. Aryl bromides are susceptible to metal-halogen exchange reactions in the presence of organometallic reagents, which can lead to polymerization or debrominated byproducts.

The Solution: This guide details two protocols. Method A (Grignard Addition) is the robust, scalable "workhorse" method, utilizing the kinetic difference between carbonyl addition and aryl-halide exchange. Method B (Lithiation) is the high-precision alternative for small-scale or high-purity requirements, utilizing cryogenic conditions to strictly control reactivity.[1]

Retrosynthetic Analysis: The target molecule is disconnected at the benzylic alcohol carbon. The most logical disconnection reveals 4-bromobenzaldehyde as the electrophile and the thiophen-2-yl anion as the nucleophile.[1]

Caption: Retrosynthetic disconnection showing the convergent assembly of the target alcohol.

Part 2: Method A - The Grignard Protocol (Recommended)[1]

Rationale: Magnesium-based organometallics (Grignards) are less basic and less prone to Lithium-Halogen exchange than organolithiums.[1] At 0°C, 2-thienylmagnesium bromide will attack the aldehyde carbonyl of 4-bromobenzaldehyde rapidly, leaving the Ar-Br bond intact.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role | CAS No. |

| 4-Bromobenzaldehyde | 1.0 | Electrophile | 1122-91-4 |

| 2-Bromothiophene | 1.1 | Precursor to Nucleophile | 1003-09-4 |

| Magnesium Turnings | 1.2 | Metal Source | 7439-95-4 |

| THF (Anhydrous) | Solvent | Reaction Medium | 109-99-9 |

| Iodine (Crystal) | Cat.[1][4] | Initiator | 7553-56-2 |

Step-by-Step Procedure

1. Activation of Magnesium:

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.[1]

-

Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine.

-

Heat gently with a heat gun under vacuum/nitrogen cycles until the iodine vaporizes, activating the Mg surface.

2. Formation of 2-Thienylmagnesium Bromide:

-

Dissolve 2-Bromothiophene (1.1 equiv) in anhydrous THF (concentration ~1.0 M).

-

Add 10% of this solution to the activated Mg. Wait for the exotherm and color change (turbid grey/brown) indicating initiation.

-

Troubleshooting: If initiation fails, add a drop of 1,2-dibromoethane (entrainment method).

-

Add the remaining thiophene solution dropwise to maintain a gentle reflux.

-

Reflux for 1 hour to ensure complete formation. Cool to 0°C.[1][2][5]

3. Chemoselective Addition:

-

Dissolve 4-Bromobenzaldehyde (1.0 equiv) in anhydrous THF.

-

Add the aldehyde solution dropwise to the Grignard reagent at 0°C.

-

Critical Control Point: Do not reverse addition (i.e., do not add Grignard to aldehyde) if you want to minimize side products, though normal addition is also acceptable here. The key is keeping the temperature at 0°C to prevent the Grignard from attacking the Ar-Br bond of the aldehyde.

-

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

4. Workup & Isolation:

-

Quench the reaction by pouring into saturated aqueous NH₄Cl at 0°C.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallization from Hexane/EtOAc or Flash Column Chromatography (SiO₂, 5-15% EtOAc in Hexanes).[1]

Part 3: Method B - The Lithiation Protocol (High Precision)

Rationale: For substrates where the Ar-Br bond is exceptionally labile, or if 2-bromothiophene is unavailable, direct lithiation of thiophene is efficient.[1] This method requires strictly anhydrous conditions and cryogenic temperatures (-78°C).

Reagents

| Reagent | Equiv.[1][2][3] | Role |

| Thiophene | 1.1 | Nucleophile Precursor |

| n-Butyllithium (2.5M) | 1.1 | Lithiating Agent |

| 4-Bromobenzaldehyde | 1.0 | Electrophile |

Protocol Summary

-

Lithiation: Dissolve Thiophene (1.1 equiv) in THF. Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi dropwise. Stir for 30-45 mins at -78°C. This generates 2-Lithiothiophene selectively.[1]

-

Addition: Add 4-Bromobenzaldehyde (dissolved in THF) slowly down the side of the flask, keeping the internal temp below -70°C.

-

Reaction: Stir at -78°C for 1 hour. The reaction is extremely fast.

-

Quench: Add MeOH or dilute HCl while still cold (-78°C) to protonate the alkoxide before warming up. This prevents any equilibration or side reactions.[1]

Part 4: Analytical Data & Validation

Expected Properties:

-

Appearance: White to off-white solid.[1]

-

Molecular Weight: 269.16 g/mol .[1]

-

Yield (Method A): 75-85%.

-

Yield (Method B): 80-90%.

Characterization (Simulated based on structure):

-

¹H NMR (400 MHz, CDCl₃):

7.48 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (dd, 1H, Thiophene-H), 6.95 (m, 2H, Thiophene-H), 5.95 (s, 1H, CH-OH), 2.40 (br s, 1H, OH).[1] -

MS (ESI): m/z 251/253 [M-OH]⁺ (loss of hydroxyl is common in benzylic cations).[1]

Part 5: Process Visualization

The following diagram illustrates the decision logic and reaction pathway, highlighting the critical control point for chemoselectivity.

Caption: Workflow comparing Grignard and Lithiation routes with critical temperature control points.

Part 6: References

-

Sigma-Aldrich. (4-(4-Bromophenyl)thiophen-2-yl)methanol Product Page. Retrieved from [1]

-

BenchChem. 4-Bromobenzaldehyde: An In-depth Technical Guide. Retrieved from

-

PubChem. (4-Bromo-2-thienyl)methanol Compound Summary. (Analogous reactivity data). Retrieved from [1]

-

Organic Syntheses. Preparation of Grignard Reagents and Addition to Aldehydes. Org. Synth. 1937 , 17,[6] 20. (Foundational methodology). Retrieved from [1]

Sources

- 1. (4-Bromo-2-thienyl)methanol | C5H5BrOS | CID 2795484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobenzaldehyde | 1122-91-4 | Benchchem [benchchem.com]

- 3. Selective Metalation and Additions [sigmaaldrich.com]

- 4. (4-Bromophenyl)methanol | CAS#:823-75-6 | Chemsrc [chemsrc.com]

- 5. Solved Experiment Three: Chemoselectivity in Gringard | Chegg.com [chegg.com]

- 6. EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

Grignard reaction for (4-Bromophenyl)(thiophen-2-yl)methanol synthesis

Executive Summary

This technical guide details the optimized synthesis of (4-bromophenyl)(thiophen-2-yl)methanol , a critical diarylmethanol scaffold often employed as an intermediate in the development of antihistamines, kinase inhibitors, and agrochemicals.

The protocol utilizes a Grignard addition strategy.[1][2][3][4][5][6] Unlike generic textbook descriptions, this guide addresses the specific chemoselective challenges posed by the bifunctional nature of 4-bromobenzaldehyde. By designating the thiophene moiety as the nucleophile and the bromobenzene as the electrophile, we avoid self-polymerization and preserve the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura).

Retrosynthetic Logic & Strategy

The Chemoselectivity Challenge

The target molecule contains two aryl rings and a secondary alcohol. A naive approach might suggest two potential Grignard routes. However, a rigorous analysis dictates only one viable pathway for high-yield synthesis.

-

Route A (Flawed): Metallation of 1,4-dibromobenzene to form 4-bromophenylmagnesium bromide.

-

Risk: Formation of di-Grignard species (1,4-phenylenedimagnesium bromide) or benzyne intermediates, leading to polymerization and inseparable mixtures.

-

-

Route B (Preferred): Metallation of 2-bromothiophene to form thiophen-2-ylmagnesium bromide, followed by addition to 4-bromobenzaldehyde.

-

Advantage:[7] 2-Bromothiophene undergoes clean oxidative addition to Mg. The aldehyde function on the electrophile (4-bromobenzaldehyde) is more reactive toward the Grignard reagent than the aryl bromide is, preserving the Ar-Br handle.

-

Strategic Visualization

The following diagram illustrates the disconnection logic and the selected forward pathway.

Figure 1: Retrosynthetic analysis highlighting the selection of Route B to ensure chemoselectivity and prevent side reactions.

Mechanism of Action

The reaction proceeds via a standard Grignard cycle, but specific attention must be paid to the Schlenk equilibrium and the stability of the thiophene anion.

-

Oxidative Addition: Magnesium inserts into the C-Br bond of 2-bromothiophene. This is facilitated by electron transfer from the metal surface to the antibonding orbital of the C-Br bond. Ether solvents (THF or Et₂O) coordinate to the Mg, stabilizing the organometallic species.

-

Nucleophilic Attack: The polarized C-Mg bond renders the thiophene carbon nucleophilic. It attacks the carbonyl carbon of 4-bromobenzaldehyde.

-

Alkoxide Formation: A magnesium alkoxide intermediate is formed.[4]

-

Hydrolysis: Acidic workup protonates the alkoxide to yield the secondary alcohol.

Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried or oven-dried (120°C) and assembled under an inert atmosphere (Ar or N₂).

Reagents & Stoichiometry

| Component | Role | Equiv. | Scale (Example) | Notes |

| 2-Bromothiophene | Nucleophile Precursor | 1.2 | 2.45 g (15 mmol) | Liquid; purify if dark/yellow. |

| Magnesium Turnings | Metal Source | 1.3 | 0.39 g (16.2 mmol) | Use fresh turnings; crush to expose surface. |

| 4-Bromobenzaldehyde | Electrophile | 1.0 | 2.31 g (12.5 mmol) | Solid; dissolve in THF before addition. |

| Iodine (I₂) | Initiator | cat. | 1 crystal | Visual indicator for initiation.[2] |

| THF (Anhydrous) | Solvent | N/A | ~25 mL total | Distilled from Na/Benzophenone or inhibitor-free. |

Step-by-Step Methodology

Phase 1: Preparation of Thiophen-2-ylmagnesium Bromide

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and magnetic stir bar. Flame-dry under vacuum and backfill with Nitrogen (3 cycles).

-

Activation: Add Mg turnings. Expert Tip: Dry stir the turnings vigorously with a glass stir rod or magnetic bar for 5 minutes to mechanically disrupt the MgO passivation layer.

-

Initiation: Add the iodine crystal and cover Mg with minimal THF (approx. 2 mL). Add 0.5 mL of neat 2-bromothiophene directly to the turnings.

-

Observation: The brown iodine color should fade to colorless/turbid grey within 2-5 minutes, and mild bubbling (exotherm) should occur. If not, apply varying heat with a heat gun.

-

-

Propagation: Once initiated, dilute the remaining 2-bromothiophene in THF (10 mL). Add this solution dropwise via the addition funnel over 20–30 minutes.

-

Control: Maintain a gentle reflux driven by the reaction's own exotherm. If the reflux dies, stop addition and apply external heat.

-

-

Completion: After addition, reflux externally (oil bath at 65°C) for 1 hour to ensure complete consumption of the bromide. The solution should be a dark grey/brown turbid mixture.

Phase 2: Coupling with 4-Bromobenzaldehyde

-

Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

-

Addition: Dissolve 4-bromobenzaldehyde in THF (10 mL). Add this solution dropwise to the Grignard reagent over 15 minutes.[6]

-

Critical: The internal temperature must not exceed 10°C to prevent side reactions with the aryl bromide moiety.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by a more polar alcohol spot (Rf ~0.3).

-

Phase 3: Workup & Purification

-

Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl, 20 mL).

-

Caution: Vigorous bubbling will occur.

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).

-

Wash: Combine organics and wash with Brine (1 x 20 mL). Dry over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil/solid.

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient from 5% to 15% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–85%.

-

Workflow Visualization

The following diagram maps the physical workflow and critical decision points.

Figure 2: Operational workflow for the synthesis of this compound.

Process Control & Troubleshooting

To ensure reproducibility and "Trustworthiness" of the protocol, use this self-validating troubleshooting matrix.

| Issue | Indicator | Root Cause | Corrective Action |

| Failure to Initiate | Iodine color persists; no bubbling. | MgO layer intact or wet solvent. | Add 2 drops of 1,2-dibromoethane (entrainment method) or sonicate the flask briefly. |

| Wurtz Coupling | White precipitate (MgBr₂) forms early; low yield. | Concentration too high or temp too high. | Dilute reaction with more THF; ensure dropwise addition is slow. |

| Incomplete Conversion | Aldehyde spot remains on TLC. | Grignard reagent degraded (wet). | Add an additional 0.2 eq of Grignard reagent (prepared separately). |

| Polymerization | Gummy, dark residue during workup. | Acidic quench too strong. | Use NH₄Cl (mild) instead of HCl. Avoid heating the crude mixture above 40°C. |

Characterization Data (Expected)

Upon isolation, the product should be validated using the following spectral signatures:

-

Appearance: Off-white solid or viscous yellow oil (crystallizes upon standing).

-

¹H NMR (400 MHz, CDCl₃):

- 7.48 (d, J = 8.5 Hz, 2H, Ar-H ortho to Br)

- 7.28 (d, J = 8.5 Hz, 2H, Ar-H meta to Br)

- 7.26 (dd, 1H, Thiophene C5-H)

- 6.95 (m, 2H, Thiophene C3-H, C4-H)

- 6.02 (s, 1H, CH -OH)

- 2.45 (br s, 1H, -OH , exchangeable with D₂O)

-

¹³C NMR: Characteristic peaks for the carbinol carbon (~70-75 ppm) and the distinct thiophene/benzene aromatic signals.

References

-

Sigma-Aldrich. Preparation of Grignard Reagents. Technical Bulletin AL-134. Link

-

BenchChem. The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.Link

-

Organic Syntheses. 2-Thienylmagnesium Bromide and Derivatives. Coll. Vol. 5, p. 642 (1973). Link

-

National Institutes of Health (PMC). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (Demonstrates stability of aryl bromides in thiophene coupling contexts). Link

Sources

- 1. chegg.com [chegg.com]

- 2. researchgate.net [researchgate.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]

The Diarylmethanol Motif: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diarylmethanol scaffold, characterized by a hydroxyl-bearing carbon atom attached to two aryl groups, represents a cornerstone in medicinal chemistry. Its structural simplicity belies a remarkable versatility, serving both as a pharmacophore in its own right and as a critical synthetic intermediate for a diverse array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic applications of diarylmethanols. We will delve into the nuances of their chemical preparation, explore their wide-ranging pharmacological activities, and illuminate their role as pivotal building blocks in the synthesis of diarylmethane-based drugs. Through an analysis of structure-activity relationships and case studies of prominent drug molecules, this document aims to equip researchers and drug development professionals with a thorough understanding of the enduring importance of the diarylmethanol motif in the quest for novel therapeutics.

Introduction: The Enduring Significance of a Simple Scaffold

The diaryl-substituted carbinol, or diarylmethanol, is a structural motif that has consistently featured in the pharmacopeia for decades. Its prevalence stems from a unique combination of physicochemical properties and synthetic accessibility. The two aryl rings offer a platform for extensive structural modification, allowing for the fine-tuning of properties such as lipophilicity, electronic distribution, and steric bulk. This adaptability is crucial for optimizing interactions with biological targets and achieving desired pharmacokinetic profiles.

Furthermore, the hydroxyl group of the diarylmethanol core is a key functional handle. It can participate in hydrogen bonding interactions within a receptor binding pocket and serves as a convenient point for further chemical elaboration. Its facile conversion to other functional groups, most notably through reduction to a diarylmethane, has cemented the diarylmethanol's status as a "privileged" intermediate in drug discovery.[1] This guide will explore the multifaceted nature of this seemingly simple scaffold, highlighting its journey from a synthetic curiosity to a mainstay of medicinal chemistry.

Synthetic Strategies for Accessing Diarylmethanols

The construction of the diarylmethanol core can be achieved through several synthetic routes, ranging from classical organometallic additions to modern catalytic asymmetric methods. The choice of strategy is often dictated by the desired substitution pattern, the need for enantiopurity, and considerations of scale and efficiency.

Grignard and Organolithium Additions to Aryl Aldehydes and Ketones

The most fundamental approach to diarylmethanol synthesis involves the nucleophilic addition of an aryl organometallic reagent, such as a Grignard or organolithium species, to an aromatic aldehyde or a diaryl ketone.

-

Mechanism: The carbon-metal bond of the organometallic reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the diarylmethanol.

-

Causality behind Experimental Choices: The choice between a Grignard and an organolithium reagent often depends on the substrate's functional group tolerance. Grignard reagents are generally more tolerant of acidic protons, while organolithium reagents are more reactive and may require lower temperatures to control side reactions. The solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is crucial for solvating the organometallic species and facilitating the reaction.

Asymmetric Synthesis of Chiral Diarylmethanols

Many biologically active diarylmethanols are chiral, and their enantiomers often exhibit different pharmacological activities and pharmacokinetic profiles.[2][3] Consequently, the development of enantioselective synthetic methods has been a major focus of research.

2.2.1. Catalytic Asymmetric Arylation of Aldehydes

The addition of organozinc reagents to aldehydes in the presence of a chiral catalyst is a powerful method for producing enantioenriched diarylmethanols.[4]

-

Workflow:

-

Preparation of the Organozinc Reagent: An aryllithium or aryl Grignard reagent is transmetalated with a zinc salt (e.g., ZnCl2) to generate the diarylzinc or aryl-alkylzinc species.

-

Catalytic Asymmetric Addition: The organozinc reagent is then added to an aromatic aldehyde in the presence of a chiral ligand and a metal catalyst. Chiral amino alcohols and their derivatives are commonly employed as ligands.[4]

-

Quenching and Workup: The reaction is quenched with a proton source to yield the chiral diarylmethanol.

-

-

Expertise & Experience: A critical challenge in this method is suppressing the non-catalyzed background reaction, which leads to the formation of a racemic product. The addition of chelating agents like tetraethylethylenediamine (TEEDA) can inhibit this background reaction by sequestering lithium salts that can promote it.[4]

Caption: Workflow for the catalytic asymmetric synthesis of diarylmethanols.

2.2.2. Biocatalytic Reduction of Diaryl Ketones

Enzymes, particularly alcohol dehydrogenases (ADHs) from various microorganisms, can catalyze the stereoselective reduction of prochiral diaryl ketones to furnish chiral diarylmethanols with high enantiomeric excess.

-

Methodology: Whole cells of microorganisms such as Rhizopus arrhizus or isolated enzymes are incubated with the diaryl ketone substrate in a suitable buffer system. A co-factor, typically NADH or NADPH, is required for the reduction and is often regenerated in situ.

-

Trustworthiness: Biocatalytic methods are often highly selective and operate under mild conditions (room temperature, neutral pH), which can be advantageous for sensitive substrates. The predictability of stereochemical outcomes based on the enzyme's known substrate specificity provides a high degree of confidence in the results.

The Broad Spectrum of Biological Activities

Diarylmethanol derivatives have demonstrated a remarkable range of pharmacological effects, impacting various physiological systems.[5] This diversity underscores the scaffold's ability to be tailored to interact with a multitude of biological targets.

Central Nervous System (CNS) Activity

One of the earliest and most well-known applications of diarylmethanols is in the modulation of CNS targets.

-

Antihistaminic and Anticholinergic Effects: Many first-generation antihistamines, such as diphenhydramine and its derivatives orphenadrine and neobenodine, are based on a diarylmethane scaffold, which is synthesized from a diarylmethanol intermediate.[2][3] These compounds antagonize H1 histamine receptors, leading to their anti-allergic effects. Their anticholinergic properties contribute to their use as muscle relaxants and anti-Parkinsonian agents.[3]

-

Antidepressant Activity: The selective serotonin reuptake inhibitor (SSRI) citalopram and its more active (S)-enantiomer, escitalopram, feature a diarylmethane core.[1][2] Escitalopram is a widely prescribed treatment for depression and anxiety disorders.[1] The synthesis of these molecules often proceeds through a diarylmethanol intermediate.

Antimicrobial and Anticancer Properties

The diarylmethanol scaffold has also been explored for its potential in combating infectious diseases and cancer.

-

Antifungal and Antibacterial Activity: Certain diarylmethanol derivatives have shown promising activity against various fungal and bacterial strains.[5] The lipophilic nature of the diaryl moiety can facilitate membrane disruption, while specific substitutions on the aryl rings can lead to interactions with essential microbial enzymes.

-

Anticancer Activity: A number of diarylmethane and diarylmethanol compounds have been investigated as potential anticancer agents.[6] For example, some derivatives have been shown to inhibit the proliferation of cancer cell lines and induce apoptosis.[6][7]

Other Therapeutic Areas

The therapeutic potential of diarylmethanols extends to cardiovascular and endocrine disorders.

-

Cardiovascular Effects: Some diarylmethanol derivatives have been reported to possess cardiovascular activity, including effects on blood pressure and heart rate.[5]

-

Estrogen-Related Disorders: The diaryl structure can mimic the steroid nucleus, leading to interactions with estrogen receptors. This has led to the investigation of diarylmethanol derivatives for the treatment of estrogen-related disorders and for bone remodeling.[5]

Diarylmethanols as Privileged Intermediates in Drug Synthesis

While some diarylmethanols are themselves active pharmaceutical ingredients, their role as key synthetic intermediates for diarylmethane drugs is arguably of greater significance in modern drug discovery.[1][2]

The Diarylmethanol to Diarylmethane Transformation

The reduction of a diarylmethanol to a diarylmethane is a fundamental transformation in the synthesis of numerous drugs. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like triethylsilane in the presence of a strong acid.

Caption: The central role of diarylmethanols in the synthesis of diarylmethane drugs.

Case Study: The Synthesis of Levocetirizine

Levocetirizine, the (R)-enantiomer of cetirizine, is a potent second-generation antihistamine.[2] Its synthesis highlights the importance of a chiral diarylmethanol intermediate.

-

Synthetic Protocol:

-

Asymmetric Reduction: (4-chlorophenyl)(phenyl)methanone is asymmetrically reduced to (R)-(4-chlorophenyl)(phenyl)methanol using a chiral catalyst, such as a Ru-based complex, or through biocatalysis.

-

Activation of the Hydroxyl Group: The hydroxyl group of the chiral diarylmethanol is converted into a good leaving group, for example, by mesylation or tosylation.

-

Nucleophilic Substitution: The activated intermediate is then reacted with 2-(2-aminoethoxy)acetic acid or a suitable derivative via an SN2 reaction to introduce the side chain, yielding levocetirizine.

-

-

Authoritative Grounding: The stereochemistry of the final product is directly determined by the stereochemistry of the diarylmethanol intermediate. The use of the pure (R)-enantiomer of the alcohol is crucial for obtaining the desired eutomer, which has a more favorable pharmacokinetic profile than the racemic mixture.[2]

Structure-Activity Relationships (SAR)

The biological activity of diarylmethanols can be significantly influenced by the nature and position of substituents on the aryl rings.

Impact of Aryl Ring Substituents

-

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic rings and the pKa of the hydroxyl group, which can affect binding to target proteins. For instance, in a series of diaryl ether derivatives with antitumor activity, the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings significantly enhanced activity.[7][8]

-

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket. For example, the introduction of a methyl group on one of the phenyl rings of diphenhydramine led to orphenadrine, which has enhanced anticholinergic effects.[3]

Data Presentation: Examples of Diarylmethanol-Derived Drugs

| Drug Name | Therapeutic Class | Key Structural Features |

| Orphenadrine | Anticholinergic, Muscle Relaxant | o-methyl substitution on one phenyl ring |

| Neobenodine | Antihistamine | p-methyl substitution on one phenyl ring |

| Levocetirizine | Antihistamine | (R)-enantiomer, p-chloro substitution |

| Escitalopram | Antidepressant (SSRI) | (S)-enantiomer, cyano and fluoro substitutions |

Conclusion and Future Perspectives

The diarylmethanol motif continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in drug discovery. The development of more efficient and highly stereoselective methods for the synthesis of chiral diarylmethanols will undoubtedly open up new avenues for the creation of novel therapeutics with improved efficacy and safety profiles. As our understanding of disease biology deepens, the ability to rapidly generate and screen libraries of diarylmethanol derivatives will be a powerful tool in the identification of new drug candidates targeting a wide array of diseases. The enduring legacy of the diarylmethanol scaffold serves as a testament to the power of a simple, yet elegant, molecular framework in the complex world of drug design.

References

-

Kaur, R., & Kishore, D. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(79), 41963-41989. [Link]

-

Moore, J. R., & Wrona, I. E. (2010). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC, 3(1), 1-13. [Link]

-

Bieber, L. W., & da Silva, M. F. (2026). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry, 91, 793-797. [Link]

-

Kulkarni, M. V., & Gacche, R. N. (2011). Enantioselective synthesis of diarylmethanols using microbial transformation. Indian Journal of Chemistry, 50B, 111-115. [Link]

-

Bieber, L. W., & da Silva, M. F. (2026). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ACS Publications. [Link]

-

Gulati, U., Gandhi, R., & Laha, J. K. (2020). Benzylic Methylene Functionalizations of Diarylmethanes. Chemistry – An Asian Journal, 15(20), 3135-3161. [Link]

-

Zhou, J., & Ye, J. (2023). Synthesis of Chiral Diaryl Methanols via RuPHOX‐Ru Catalyzed Asymmetric Hydrogenation. Advanced Synthesis & Catalysis. [Link]

-

Bieber, L. W., & da Silva, M. F. (2026). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PMC. [Link]

-

O'Hagan, D. (2013). Chiral 1,1-diaryl compounds as important pharmacophores. Medicinal Chemistry Communications, 4(6), 893-907. [Link]

-

Gomes, C., & da Silva, T. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6423. [Link]

-

Li, Y., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(10), 7685-7693. [Link]

-

Li, Y., et al. (2025). Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives. ResearchGate. [Link]

-

Baker, K. S., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

-

Ghasemi, M., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 15(1), 8973. [Link]

-

Ghandour, R., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Biomolecules, 13(1), 54. [Link]

Sources

- 1. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) studies of thiophene-containing compounds

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiophene-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The thiophene ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1] This five-membered aromatic heterocycle, containing a single sulfur atom, serves not only as a fundamental building block but also as a sophisticated tool for fine-tuning the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] Its ability to act as a bioisostere for the phenyl ring, coupled with the distinct electronic and hydrogen-bonding capabilities of its sulfur atom, provides medicinal chemists with a powerful lever to manipulate molecular interactions with biological targets.[1][3][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene-containing compounds, moving beyond a simple catalog of examples to explain the underlying chemical principles and strategic considerations that drive drug design. We will delve into the impact of substituent placement, the electronic nature of modifications, key synthetic strategies for library generation, and the practical workflows used to iterate on lead compounds, providing a comprehensive resource for professionals in the field of drug discovery.

The Thiophene Nucleus: A Privileged Scaffold

Heterocyclic compounds form the bedrock of pharmacologically active agents, and among them, thiophene holds a distinguished position.[2][5] Its prevalence in approved drugs, spanning therapeutic areas from oncology and inflammation to infectious diseases, is not accidental.[1][6] This success stems from a unique combination of properties:

-

Aromaticity and Stability: The thiophene ring is aromatic, conferring chemical stability, yet its reactivity towards electrophilic substitution is higher than that of benzene, allowing for versatile functionalization.[1]

-

Bioisosterism: Thiophene is widely employed as a bioisosteric replacement for a phenyl ring.[1][7] This substitution can address common metabolic liabilities associated with phenyl rings (e.g., CYP-mediated oxidation) while maintaining or even enhancing target binding affinity.[3] The sulfur atom's lone pairs can also participate in hydrogen bonding, offering interaction possibilities not available to a simple carbocyclic ring.[1]

-

Structural Versatility: The thiophene ring provides multiple, synthetically accessible positions (C2, C3, C4, C5) for modification, allowing for precise, multi-directional exploration of chemical space around a core scaffold.[1][8]

These attributes make the thiophene ring an indispensable tool for lead optimization, enabling chemists to systematically enhance potency, selectivity, and drug-like properties.

Core Principles of Thiophene SAR

A successful SAR campaign hinges on understanding how specific structural changes translate into functional biological effects. For thiophene derivatives, the key variables are the position, steric bulk, and electronic nature of the substituents.

The Critical Role of Substituent Position

The thiophene ring is not electronically symmetrical. The positions alpha to the sulfur (C2 and C5) are generally more electron-rich and reactive than the beta positions (C3 and C4). This has profound implications for both synthesis and biological activity.

-

C2 and C5 Positions: These are the most common points of substitution. Functionalization at these sites often has the most significant impact on a compound's interaction with a target protein, as they project furthest from the core. In many kinase inhibitors, for example, a substituent at the C2 or C5 position is directed towards the solvent-exposed region or a deep hydrophobic pocket.

-

C3 Position: Substitution at the C3 position can be used to fine-tune the orientation of adjacent groups at C2 or C4. It can introduce a steric clash to disfavor an unwanted binding mode or provide an additional vector for exploring the target's topology.

-

Disubstitution Patterns: The relative orientation of substituents is paramount. A 2,4-disubstituted thiophene will present its functional groups in a very different spatial arrangement than a 2,5-disubstituted analogue, leading to dramatically different biological outcomes.

Caption: Key positions on the thiophene ring for SAR exploration.

Impact of Substituent Electronics

The nature of the groups attached to the ring alters its electron density, which in turn affects its ability to interact with biological targets via pi-stacking, cation-pi interactions, or dipole interactions.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂CH₃) decrease the electron density of the thiophene ring. This can make the ring a better hydrogen bond acceptor and can be crucial for activity in targets where the ligand binds to electron-poor regions. EWGs also significantly impact the reactivity of the ring in nucleophilic aromatic substitution (SNAᵣ) reactions, a key method for diversification.[9]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase the ring's electron density. This enhances its capacity for pi-stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target's active site.

Thiophene as a Phenyl Bioisostere

One of the most powerful strategies in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a phenyl ring with a thiophene ring is a classic and highly effective tactic.[1][10]

Rationale for Bioisosteric Replacement:

-

Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by Cytochrome P450 enzymes. The introduction of a heteroatom like sulfur can block or alter the sites of metabolism, increasing the compound's half-life.

-

Solubility and Polarity: The sulfur atom increases the polarity of the ring system compared to benzene, which can improve aqueous solubility—a key parameter for oral bioavailability.

-

Intellectual Property: Creating novel chemical matter by modifying an existing scaffold is a fundamental strategy for securing patents.

-

Fine-Tuning of Conformation: The C-S-C bond angle in thiophene is different from the C-C-C angle in benzene, leading to subtle but potentially critical changes in the overall 3D shape of a molecule and how it fits into a binding pocket.

Caption: Rationale for phenyl-to-thiophene bioisosteric replacement.

SAR Case Study: Antimicrobial Thiophene Derivatives

To illustrate these principles, we will examine the SAR of thiophene derivatives developed as antimicrobial agents, particularly against drug-resistant Gram-negative bacteria.[11] A recent study explored a series of thiophene amides, providing a clear example of systematic structural modification.

Core Scaffold: 2-aminothiophene-3-carboxylate derivatives.

| Compound ID | R1 (Amide Substituent) | R2 (Thiophene C5-substituent) | MIC (mg/L) vs. A. baumannii | MIC (mg/L) vs. E. coli |

| 1 | Phenyl | ortho-piperidin-4-yloxy | 32 | 64 |

| 4 | 4-Chlorophenyl | ortho-piperidin-4-yloxy | 8 | 16 |

| 5 | Phenyl | meta-piperidin-4-yloxy | 16 | 16 |

| 7 | 3-Chlorophenyl | ortho-piperidin-4-yloxy | >64 | 8 |

| 9 | 3-Chlorophenyl | para-piperidin-4-yloxy | 32 | 32 |

Data synthesized from Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[11]

SAR Insights from the Data:

-

Positional Isomerism (R2): Moving the bulky piperidin-4-yloxy group from the ortho-position (Compound 1 ) to the meta-position (Compound 5 ) improved activity against E. coli while maintaining good activity against A. baumannii. This suggests the spatial arrangement of this group is critical for interacting with targets in different bacterial species. The para-substituted analogue (Compound 9 ) showed moderate activity against both, indicating a less optimal fit.

-

Substituent Electronics (R1): The addition of an electron-withdrawing chlorine atom to the phenyl ring at the R1 position had a profound effect. Comparing Compound 1 (Phenyl) to Compound 4 (4-Chlorophenyl), the chloro-substitution improved the MIC four-fold against both pathogens. This highlights that modifying the electronic properties of a distal part of the molecule can significantly enhance potency.

-

Combined Effects: The interplay between electronics and position is complex. While a 4-chloro substitution was beneficial at the ortho R2 position (Compound 4 ), a 3-chloro substitution (Compound 7 ) led to a loss of activity against A. baumannii while improving it against E. coli. This demonstrates that SAR is not always additive and underscores the need for multi-parameter optimization.

Synthetic & Experimental Workflows for SAR Studies

A robust SAR study is built on efficient synthesis and reliable biological testing.

Key Synthetic Protocol: The Gewald Aminothiophene Synthesis

The Gewald reaction is one of the most powerful and widely used methods for constructing 2-aminothiophene scaffolds, which are precursors to a vast number of biologically active molecules.[1][12][13] It is a multi-component reaction that brings together simple starting materials to rapidly build molecular complexity.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of an activated nitrile (e.g., ethyl cyanoacetate, 1.0 eq) and a ketone or aldehyde (e.g., cyclohexanone, 1.0 eq) in a suitable solvent like ethanol or DMF, add a catalytic amount of a base (e.g., diethylamine or morpholine, 0.1 eq).

-

Knoevenagel Condensation: Stir the mixture at room temperature for 1-2 hours. This initial step forms the α,β-unsaturated nitrile intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Sulfur Addition: Add elemental sulfur powder (1.1 eq) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to 50-70 °C and stir for 2-6 hours. The sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to form the aromatic 2-aminothiophene product.

-

Workup and Purification: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

General Workflow for an SAR Campaign

The process of developing SAR is iterative, involving a continuous loop of design, synthesis, and testing.

Caption: Iterative workflow for a typical SAR study.

Conclusion

The thiophene scaffold is a remarkably versatile platform in drug discovery, offering a rich landscape for structure-activity relationship studies. Its utility as a phenyl bioisostere, combined with the nuanced effects of substituent placement and electronics, allows for the systematic optimization of lead compounds.[1][14][15] Understanding the core principles outlined in this guide—the differential importance of the C2/C5 versus C3/C4 positions, the impact of electron-donating and -withdrawing groups, and the strategic rationale for bioisosterism—is essential for any researcher aiming to leverage this powerful heterocycle. By integrating efficient synthetic strategies like the Gewald reaction with a rigorous, iterative cycle of design and testing, development teams can effectively navigate the complexities of SAR to produce novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Source: MDPI URL: [Link]

-

Title: Biological Activities of Thiophenes. Source: Encyclopedia MDPI URL: [Link]

-

Title: Synthesis, properties and biological activity of thiophene: A review. Source: Der Pharma Chemica URL: [Link]

-

Title: Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Source: Royal Society of Chemistry URL: [Link]

-

Title: Thiophene-based derivatives as anticancer agents: An overview on decade's work. Source: ScienceDirect URL: [Link]

-

Title: A Review on Anticancer Activities of Thiophene and Its Analogs. Source: Bentham Science URL: [Link]

-

Title: Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Source: PubMed URL: [Link]

-

Title: Thiophene-containing compounds with antimicrobial activity. Source: PubMed URL: [Link]

-

Title: Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Aromatic Bioisosteres. Source: Cambridge MedChem Consulting URL: [Link]

-

Title: Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Source: European Chemical Bulletin URL: [Link]

-

Title: Bioisosterism in Medicinal Chemistry. Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis, properties and biological activity of thiophene: A review. Source: ResearchGate URL: [Link]

-

Title: Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Source: MDPI URL: [Link]

-

Title: Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Source: Journal of Reports in Pharmaceutical Sciences URL: [Link]

-

Title: Synthesis and Pharmacological Study of Thiophene Derivatives. Source: Impactfactor.org URL: [Link]

-

Title: (PDF) Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Source: ResearchGate URL: [Link]

-

Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: Frontiers in Microbiology URL: [Link]

-

Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. impactfactor.org [impactfactor.org]

- 14. eurekaselect.com [eurekaselect.com]

- 15. eurekaselect.com [eurekaselect.com]

Safety and handling precautions for (4-Bromophenyl)(thiophen-2-yl)methanol

An In-Depth Technical Guide to the Safe Handling of (4-Bromophenyl)(thiophen-2-yl)methanol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. As a specialized chemical intermediate, understanding its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just protocols, but the scientific rationale behind them, fostering a proactive safety culture.

Chemical Identification and Physicochemical Properties

This compound is a diarylmethanol derivative. While specific data for this exact compound can be limited, its properties can be inferred from structurally similar compounds, such as (4-Bromothiophen-2-yl)methanol (CAS 79757-77-0) and (4-Bromophenyl)(phenyl)methanol (CAS 29334-16-5). The primary hazards are expected to be consistent across these analogs due to the shared functional groups.

Table 1: Physicochemical Data of a Close Structural Analog: (4-Bromothiophen-2-yl)methanol

| Property | Value | Source |

| CAS Number | 79757-77-0 | [1][2] |

| Molecular Formula | C₅H₅BrOS | [2] |

| Molecular Weight | 193.06 g/mol | [2] |

| Appearance | White to yellow solid (typical for similar compounds) | [3] |

| Purity | Typically ≥97% or ≥98% | [1][4] |

| Storage Temperature | Recommended long-term at 2-8°C | [1] |

Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classification provides a clear summary of the potential risks.

Table 2: GHS Hazard Classification

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1][3][5] H319: Causes serious eye irritation.[1][3][5] H335: May cause respiratory irritation.[1][3][5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501[1][5] |

Toxicological Profile Insights:

-

Skin and Eye Irritation: The presence of the aromatic rings and the bromo-substituent contribute to its irritant properties. Direct contact can disrupt cell membranes, leading to inflammation, redness, and discomfort.

-

Respiratory Irritation: As a fine solid or powder, the compound can be easily aerosolized. Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath[1].

-

Chronic Exposure: Data on the long-term toxicological effects are not widely available. As with many halogenated aromatic compounds used in research, it is prudent to minimize exposure and assume potential for cumulative effects.

The Hierarchy of Controls: A Framework for Exposure Prevention

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures. Relying solely on Personal Protective Equipment (PPE) is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: While not always feasible, evaluate if the experimental design can be modified to use a less hazardous reagent[6].

-

Engineering Controls: This is the most critical physical barrier. All work involving weighing, transferring, or reacting this compound must be conducted inside a certified chemical fume hood[7][8]. This contains dust and vapors, preventing inhalation.

-

Administrative Controls: Implement Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on its specific hazards and emergency procedures[7]. Maintain accurate inventory and labeling[9].

-

Personal Protective Equipment (PPE): PPE is mandatory and serves as the final barrier. The minimum required PPE is detailed in the following section.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk.

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety glasses with side shields are the minimum requirement. When there is a risk of splashing, safety goggles or a full-face shield should be used[5].

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Use proper removal technique to avoid contaminating skin[5].

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure it is laundered regularly and not taken outside of the laboratory.

-

Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Have a designated waste container ready.

-

Verification: Confirm the identity of the chemical by checking the label against the experimental protocol.

-

Weighing: If possible, weigh the compound directly within the fume hood. If using an external balance, use a ventilated balance enclosure or tare a sealed container, add the compound inside the fume hood, and re-weigh the sealed container.

-

Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If dissolving, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling: Tightly reseal the container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

-

Glove Disposal: Remove and dispose of gloves in the designated solid waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete[1].

Storage Requirements

-

Container: Store in the original, tightly sealed container to prevent moisture absorption and contamination[1][3].

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage[1][10]. Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability[1].

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides, to prevent violent reactions[10].

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: A generalized workflow for responding to a chemical emergency.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or physician[1][11].

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[1][5].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention[1][3].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[5].

Spill Cleanup Protocol

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert others in the lab and your supervisor.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double-layered nitrile gloves.

-

Contain: Prevent the spill from spreading. For solid spills, gently cover with an absorbent material like vermiculite or sand to avoid creating dust.

-

Clean: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

-

Dispose: Seal the waste container and label it appropriately for disposal according to institutional guidelines.

Waste Management and Disposal